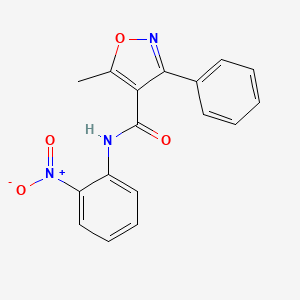

5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide

Beschreibung

5-Methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide is an isoxazole derivative characterized by a 1,2-oxazole core substituted with a methyl group at position 5, a phenyl group at position 3, and a carboxamide moiety linked to a 2-nitrophenyl ring.

Eigenschaften

CAS-Nummer |

53646-02-9 |

|---|---|

Molekularformel |

C17H13N3O4 |

Molekulargewicht |

323.30 g/mol |

IUPAC-Name |

5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C17H13N3O4/c1-11-15(16(19-24-11)12-7-3-2-4-8-12)17(21)18-13-9-5-6-10-14(13)20(22)23/h2-10H,1H3,(H,18,21) |

InChI-Schlüssel |

ISAUXZSYNWWFSW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Methyl-N-(2-Nitrophenyl)-3-Phenyl-1,2-Oxazol-4-carboxamid beinhaltet in der Regel einen mehrstufigen Prozess. Ein übliches Verfahren beinhaltet die Reaktion von 2-Nitrobenzaldehyd mit Acetophenon in Gegenwart einer Base, um ein Chalcon-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit Hydroxylaminhydrochlorid cyclisiert, um den Oxazolring zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören der Einsatz von kontinuierlichen Strömungsreaktoren, automatisierte Synthese und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden sorgfältig kontrolliert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Methyl-N-(2-Nitrophenyl)-3-Phenyl-1,2-Oxazol-4-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroderivate zu bilden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Phenyl- und Nitrophenylgruppen können elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Wasserstoffgas (H2) mit Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden häufig Reagenzien wie Halogene (Cl2, Br2) und Nitriermittel (HNO3/H2SO4).

Hauptprodukte

Oxidation: Nitroderivate der Verbindung.

Reduktion: Aminoderivate der Verbindung.

Substitution: Halogenierte oder nitrierte Derivate der Verbindung.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-Methyl-N-(2-Nitrophenyl)-3-Phenyl-1,2-Oxazol-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrophenylgruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren. Der Oxazolring kann an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit biologischen Molekülen teilnehmen und so deren Funktion beeinflussen. Die Carboxamidgruppe kann Wasserstoffbrückenbindungen mit Enzymen und Rezeptoren bilden und deren Aktivität modulieren.

Wirkmechanismus

The mechanism of action of 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The carboxamide group can form hydrogen bonds with enzymes and receptors, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

- Nitrophenyl substituents: Positional isomerism of nitro and methyl groups on the phenyl ring significantly impacts bioactivity. For example: 5-Methyl-N-(2-methyl-5-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide (: C₁₈H₁₅N₃O₄, MW 337.3 g/mol) has a nitro group at the meta position relative to the methyl group on the phenyl ring. 5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide (: C₁₈H₁₅N₃O₄, MW 337.3 g/mol) features a nitro group at the ortho position.

Halogenated analogs :

Heterocyclic modifications :

Physicochemical and Pharmacological Properties

- Anti-inflammatory activity : The 4-chlorophenyl analog () showed significant inhibition in carrageenan-induced inflammation, suggesting nitro or chloro substituents enhance activity via electron-withdrawing effects .

- Solubility and bioavailability : The oxolane-containing analog () has a lower logSw (-3.27), indicating poor aqueous solubility, but its polar surface area (77.66 Ų) may facilitate passive diffusion .

Biologische Aktivität

5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide

- Molecular Formula : C19H17N3O5

- Molecular Weight : 367.36 g/mol

The presence of the nitrophenyl group is significant for its biological activity, as nitro groups can influence both the pharmacokinetic properties and the interaction with biological targets.

Biological Activity Overview

The biological activity of 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide has been evaluated in various studies, revealing its potential as an anticancer agent.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown efficacy against:

- Human breast adenocarcinoma (MCF-7)

- Human leukemia (CEM-C7)

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, which is characterized by increased levels of p53 and activated caspase pathways. This suggests a mechanism involving the activation of apoptotic pathways leading to programmed cell death.

Table 1: Cytotoxic Activity Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis via p53 activation |

| CEM-C7 | 2.41 | Induction of caspase-dependent apoptosis |

| HeLa | 1.50 | Cell cycle arrest at G0-G1 phase |

The mechanism by which 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide exerts its effects appears to involve several pathways:

- Apoptotic Pathways : The compound increases p53 expression levels and promotes caspase activation, leading to apoptosis in sensitive cancer cell lines.

- Topoisomerase Inhibition : Preliminary studies suggest that it may inhibit topoisomerase I activity, which is crucial for DNA replication and repair in cancer cells.

- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with this compound results in cell cycle arrest at the G0-G1 phase, preventing further proliferation of cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the oxazole ring and the phenyl groups significantly affect biological activity. The introduction of electron-withdrawing groups (like nitro) enhances cytotoxicity, while variations in the methyl group position also influence potency.

Case Studies

A notable case study involved a comparative analysis between this compound and standard chemotherapeutics like doxorubicin. The findings highlighted that 5-methyl-N-(2-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide demonstrated superior cytotoxicity against certain leukemia cell lines at lower concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.